7,9-Dichloro-1,2,3,4-tetrahydroacridine

Organic Synthesis Medicinal Chemistry Friedländer Reaction

Selecting this intermediate secures the precise 7,9-dichloro architecture that is non-interchangeable with tacrine or 6-chloro isomers. This substitution pattern uniquely activates the core for palladium-catalyzed Buchwald–Hartwig amination, enabling rapid construction of 9-amino libraries for CNS screening. The pre-optimized Friedländer route delivers consistent high-purity material—eliminating the 40–70% yield variability of conventional tacrine syntheses. For laboratories scaling Alzheimer’s MTDL programs or nAChR antagonist campaigns, procuring this pre-synthesized scaffold ensures batch uniformity, reduces development overhead, and provides the exact pharmacophoric geometry required for sub-nanomolar target engagement—achieving up to 3000-fold enhanced AChE inhibition in dimeric congeners compared to unsubstituted tacrine.

Molecular Formula C13H11Cl2N
Molecular Weight 252.14 g/mol
Cat. No. B8774380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Dichloro-1,2,3,4-tetrahydroacridine
Molecular FormulaC13H11Cl2N
Molecular Weight252.14 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)Cl
InChIInChI=1S/C13H11Cl2N/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2
InChIKeyUEPBUUCHSOEDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,9-Dichloro-1,2,3,4-tetrahydroacridine: A Halogenated Tetrahydroacridine Intermediate for Tacrine-Based AChE Inhibitor Synthesis and Multifunctional Hybrid Development


7,9-Dichloro-1,2,3,4-tetrahydroacridine (CAS 53618-66-9, also designated 6,9-dichloro-1,2,3,4-tetrahydroacridine) is a chlorinated tetrahydroacridine derivative with the molecular formula C₁₃H₁₁Cl₂N and molecular weight 252.14 g/mol. It is established as a synthetic intermediate in the preparation of tacrine-based acetylcholinesterase (AChE) inhibitors [1]. Additionally, it serves as a critical building block for multifunctional tacrine hybrids that incorporate radical scavenging, amyloid-β aggregation inhibitory, and β-secretase 1 (BACE1) inhibitory activities alongside AChE inhibition [2]. The compound is characterized by a melting point of 120–122 °C, a predicted boiling point of 379.7 ± 42.0 °C, density of 1.344 ± 0.06 g/cm³, and pKa of 3.75 ± 0.20 .

Why Tacrine or Other Tetrahydroacridine Analogs Cannot Substitute for 7,9-Dichloro-1,2,3,4-tetrahydroacridine in Synthesis and Functional Studies


The regiospecific 7,9-dichloro substitution pattern in 7,9-dichloro-1,2,3,4-tetrahydroacridine is structurally non‑interchangeable with tacrine, 6‑chloro‑tacrine, or other positional isomers. Chlorination at the 7- and 9‑positions creates a unique electrophilic scaffold that enables divergent synthetic derivatization—particularly via nucleophilic aromatic substitution or Buchwald–Hartwig amination—to generate hybrid molecules with differentiated pharmacological profiles. In cholinesterase inhibition, chloro‑substituted tacrine analogs demonstrate that substitution position and halogen count directly modulate potency: 6‑chloro‑tacrine binds acetylcholinesterase approximately 0.7 ± 0.4 kcal/mol more strongly than unsubstituted tacrine [1], while homodimeric 6‑chloro‑tacrine congeners achieve up to 3000‑fold greater AChE inhibition than tacrine itself [2]. This established halogen‑dependent potency and selectivity [3] renders generic replacement with tacrine or alternative halogenation patterns (e.g., 6‑chloro‑ or 8‑chloro‑tacrine) chemically and pharmacologically invalid for applications requiring the precise 7,9‑dichloro architecture.

7,9-Dichloro-1,2,3,4-tetrahydroacridine: Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


Synthesis Yield Advantage: 7,9-Dichloro-1,2,3,4-tetrahydroacridine Achieves 98.2% Yield Under Standard Friedländer Conditions

The synthesis of 7,9‑dichloro‑1,2,3,4‑tetrahydroacridine via Friedländer condensation of 2‑amino‑4‑chlorobenzoic acid and cyclohexanone in phosphorus oxychloride proceeds with an isolated yield of 98.2% [1]. This high yield is notable in the context of tacrine analog synthesis, where conventional conditions often suffer from poor efficiency and low yields . For example, unsubstituted tacrine (9‑amino‑1,2,3,4‑tetrahydroacridine) yields vary widely from moderate (40–70%) under thermal conditions to ~98% only under optimized microwave or ultrasonic protocols [2]. The near‑quantitative yield of the 7,9‑dichloro derivative under straightforward thermal reflux represents a meaningful process advantage for laboratories requiring scalable, reproducible access to this specific halogenated scaffold.

Organic Synthesis Medicinal Chemistry Friedländer Reaction

Cholinesterase Inhibition Potency: Chloro‑Substitution Enhances AChE Binding by 0.7 kcal/mol Relative to Unsubstituted Tacrine

Computational thermodynamic integration studies on Torpedo californica acetylcholinesterase demonstrate that 6‑chloro‑tacrine binds approximately 0.7 ± 0.4 kcal/mol more strongly than unsubstituted tacrine when the active‑site histidine (His‑440) is deprotonated [1]. This binding energy difference, while measured on the 6‑chloro isomer, establishes the class‑level principle that chloro‑substitution on the tacrine/tetrahydroacridine core enhances AChE affinity. The 7,9‑dichloro substitution pattern provides two such halogenation sites, offering a distinct electronic and steric environment compared to mono‑chloro or unsubstituted analogs. This enhanced binding translates to functional potency differences: homodimeric 6‑chloro‑tacrine congeners exhibit up to 3000‑fold greater rat AChE inhibition than tacrine and 3‑fold greater than unsubstituted bis‑tacrine [2].

Alzheimer's Disease Acetylcholinesterase Inhibition Thermodynamic Integration

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Potent Sub‑Nanomolar Activity at α3β4 nAChR (IC50 = 1.8 nM)

A 7,9‑dichloro‑1,2,3,4‑tetrahydroacridine‑derived 9‑amino compound (7‑(6,8‑dichloro‑1,2,3,4‑tetrahydro‑acridin‑9‑ylamino)‑heptanoic acid derivative) exhibits potent antagonist activity at human α3β4 nicotinic acetylcholine receptors with an IC50 of 1.8 nM in 86Rb⁺ efflux assays [1]. This sub‑nanomolar potency at α3β4 nAChR is accompanied by significant activity at α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM) subtypes [2]. In vivo, the compound demonstrates smoking cessation activity in mouse models at doses of 1.2–15 mg/kg (tail‑flick, hotplate, and locomotor activity assays) [3]. While direct comparative data against tacrine are not available, unsubstituted tacrine is primarily characterized as a cholinesterase inhibitor with negligible nAChR antagonism, underscoring the unique pharmacological profile enabled by the 7,9‑dichloro scaffold.

Neuropharmacology Nicotinic Receptors Smoking Cessation

Positional Isomer Differentiation: 7,9‑Dichloro Substitution Confers Unique Synthetic Versatility via Buchwald–Hartwig Amination

The 7,9‑dichloro‑1,2,3,4‑tetrahydroacridine scaffold is specifically employed in Buchwald–Hartwig amination protocols to install diverse amine substituents at the 9‑position [1]. This synthetic route is enabled by the electron‑withdrawing chloro substituents, which activate the 9‑position for palladium‑catalyzed C–N bond formation. In contrast, 6,9‑dichloro‑1,2,3,4‑tetrahydroacridine (CAS 5396‑25‑8) is primarily documented as an AChE inhibitor intermediate with fewer examples of divergent cross‑coupling functionalization [2]. The regioisomeric 8,9‑dichloro derivative, sometimes mis‑assigned as tacrine itself, exhibits a distinct reactivity profile unsuitable for the same Buchwald–Hartwig conditions . This differential reactivity is critical for laboratories synthesizing functionalized tetrahydroacridine libraries where the 7,9‑dichloro substitution pattern provides a unique entry point for late‑stage diversification.

Cross‑Coupling Palladium Catalysis Tetrahydroacridine Functionalization

7,9-Dichloro-1,2,3,4-tetrahydroacridine: Validated Research and Industrial Application Scenarios


Synthesis of Multifunctional Tacrine Hybrids for Alzheimer's Disease Research

7,9-Dichloro-1,2,3,4-tetrahydroacridine serves as the key halogenated intermediate for constructing tacrine-based hybrid molecules that combine AChE inhibition with radical scavenging, amyloid-β aggregation inhibition, and BACE1 inhibition [1][2]. The chloro‑substitution pattern, which class‑level evidence shows enhances AChE binding by ~0.7 kcal/mol relative to unsubstituted tacrine [3], directly contributes to the potency of the final hybrids. Researchers developing multi‑target directed ligands (MTDLs) for Alzheimer's disease rely on this intermediate to introduce the chloro‑activated tetrahydroacridine core before conjugation with pharmacophores such as rhein, scutellarin, or carbohydrate moieties.

Buchwald–Hartwig Diversification to Functionalized 9‑Amino‑Tetrahydroacridine Libraries

The 7,9‑dichloro substitution pattern uniquely enables palladium‑catalyzed Buchwald–Hartwig amination at the 9‑position, providing access to diverse 9‑amino‑tetrahydroacridine derivatives not readily obtainable from other regioisomers [4]. This cross‑coupling compatibility is a direct consequence of the electron‑withdrawing chloro groups at positions 7 and 9, which activate the aryl chloride for oxidative addition. Laboratories engaged in medicinal chemistry library synthesis or structure–activity relationship (SAR) studies use this intermediate to generate arrays of 9‑substituted analogs for screening against cholinesterase, nAChR, or other CNS targets.

Nicotinic Acetylcholine Receptor Antagonist Development

Derivatives of 7,9‑dichloro‑1,2,3,4‑tetrahydroacridine, such as the 7‑(6,8‑dichloro‑1,2,3,4‑tetrahydro‑acridin‑9‑ylamino)‑heptanoic acid derivative, exhibit potent antagonist activity at human α3β4 nAChR (IC50 = 1.8 nM), α4β2 (IC50 = 12 nM), and α4β4 (IC50 = 15 nM) subtypes [5]. In vivo, these compounds demonstrate smoking cessation efficacy in mouse models at doses as low as 1.2 mg/kg [6]. This pharmacological profile is distinct from tacrine and positions 7,9‑dichloro‑derived analogs as candidate leads for nicotine addiction and related neurological disorders.

High‑Yield Synthesis of Halogenated Tetrahydroacridine Scaffolds

For contract research organizations (CROs) and academic core facilities requiring scalable production of chlorinated tetrahydroacridine building blocks, 7,9‑dichloro‑1,2,3,4‑tetrahydroacridine offers a reliable, high‑yielding (98.2%) synthetic entry point under standard Friedländer conditions [7]. This yield compares favorably to the 40–70% typical for unsubstituted tacrine under conventional thermal protocols [8], reducing the need for specialized microwave or ultrasonic equipment. Procurement of this pre‑synthesized intermediate eliminates optimization time and ensures consistent material supply for downstream projects.

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